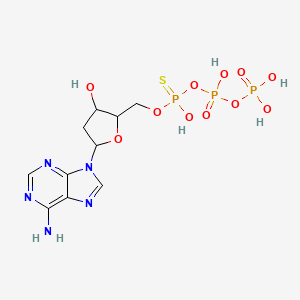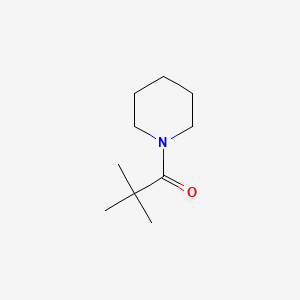
2'-Deoxyadenosine 5'-O-(1-thiotriphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyadenosine 5’-O-(1-thiotriphosphate): Alpha Thiol dATP or 1-Thio-dATP , is a modified nucleoside triphosphate. It plays a crucial role in DNA synthesis and repair. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes: The synthesis of 2’-Deoxyadenosine 5’-O-(1-thiotriphosphate) involves chemical modifications of adenosine triphosphate (ATP). The 2’-deoxyadenosine base is incorporated into the triphosphate backbone.
Reaction Conditions: Specific reaction conditions vary, but typically involve phosphorylation of 2’-deoxyadenosine with phosphorothioate reagents.
Industrial Production: While not widely produced industrially, researchers synthesize it for scientific purposes.
Chemical Reactions Analysis
Reactions: 2’-Deoxyadenosine 5’-O-(1-thiotriphosphate) can undergo various reactions, including phosphorylation, nucleophilic substitution, and enzymatic incorporation.
Common Reagents: Phosphorothioate reagents (e.g., PSCl₃, PS(NH₄)₂), enzymes (e.g., DNA polymerases), and metal ions.
Major Products: Incorporation into DNA during replication or repair, leading to modified DNA strands.
Scientific Research Applications
Chemistry: Used as a substrate in enzymatic assays and as a tool for studying DNA polymerase fidelity.
Biology: Enables site-specific labeling of DNA for structural studies.
Medicine: Investigated for potential therapeutic applications, such as antiviral agents.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
Molecular Targets: DNA polymerases recognize 2’-Deoxyadenosine 5’-O-(1-thiotriphosphate) during DNA synthesis.
Pathways: It participates in DNA repair, replication, and modification processes.
Comparison with Similar Compounds
Uniqueness: The thio modification at the 1-position distinguishes it from regular dATP.
Similar Compounds: Other modified nucleotides, such as 2’,3’-dideoxyadenosine 5’-O-(1-thiotriphosphate) and Sp-dATP-S .
Properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O11P3S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPIKNHZOWQALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O11P3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12076991.png)








![2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B12077039.png)

![1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine](/img/structure/B12077054.png)

